molecular formula C9H8ClN3O B12971053 2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole

2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole

Cat. No.: B12971053
M. Wt: 209.63 g/mol
InChI Key: DZEZKISVLXFINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a chloromethyl group and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The chloromethyl group can be introduced through chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can lead to the formation of oxadiazole N-oxides .

Scientific Research Applications

2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(pyridin-4-ylmethyl)-1,3,4-oxadiazole
  • 2-(Bromomethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole

Uniqueness

2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole is unique due to the specific positioning of the chloromethyl and pyridin-3-ylmethyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct biological activities and material properties compared to its analogs .

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

2-(chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H8ClN3O/c10-5-9-13-12-8(14-9)4-7-2-1-3-11-6-7/h1-3,6H,4-5H2

InChI Key

DZEZKISVLXFINM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=NN=C(O2)CCl

Origin of Product

United States

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